molecular formula C23H24N2O6S B2652271 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide CAS No. 896323-17-4

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2652271
CAS No.: 896323-17-4
M. Wt: 456.51
InChI Key: JZQYSTZWVXDTIK-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide is a synthetic small molecule built on an ethanediamide (oxamide) core, a structure known for its potential in forming critical hydrogen bonds in biological systems . This compound is characterized by its integration of distinct pharmacophoric elements: a furan ring, a 4-methylbenzenesulfonyl (tosyl) group, and a 4-methoxyphenylmethyl moiety. The presence of both sulfonamide and bis-amide functional groups, alongside aromatic heterocycles, is a common feature in molecules designed for pharmaceutical and biochemical screening . These structural components suggest potential applications in early-stage drug discovery research, particularly in the development and screening of compound libraries for various biological targets. The compound is offered with comprehensive analytical data to ensure identity and purity for research applications. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use . Researchers are encouraged to conduct their own safety and efficacy assessments prior to use.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-16-5-11-19(12-6-16)32(28,29)21(20-4-3-13-31-20)15-25-23(27)22(26)24-14-17-7-9-18(30-2)10-8-17/h3-13,21H,14-15H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQYSTZWVXDTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common route involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often require the use of potassium hydride to initiate imine–imine rearrangement, leading to the formation of the desired product

Biological Activity

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound notable for its unique structural features, including a furan ring, a sulfonamide group, and an ethanediamide backbone. This compound has garnered attention for its potential biological activities, although comprehensive studies are still limited.

Structural Characteristics

The compound's molecular formula is C16H22N2O3SC_{16}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 350.43 g/mol. The presence of the furan moiety and sulfonamide group contributes to its distinct chemical properties, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant pharmacological properties. While specific studies on this compound are scarce, related compounds have shown various biological activities, including:

  • Antimicrobial Properties : Compounds with furan and sulfonamide groups have been linked to antibacterial and antifungal activities.
  • Enzyme Inhibition : Similar structures have been explored for their ability to inhibit proteases, which are critical in various biological processes.

1. Antimicrobial Activity

A study on sulfonamide derivatives demonstrated that modifications in the furan ring could enhance antimicrobial efficacy. The presence of the sulfonamide group is crucial for activity against bacterial strains, suggesting that this compound may exhibit similar properties.

2. Enzyme Inhibition Studies

Research on dipeptide-type inhibitors against SARS-CoV 3CL protease highlighted the importance of structural features in enhancing inhibitory activity. The study found that specific modifications could significantly improve binding affinity and potency (IC50 values). Although direct studies on this compound are lacking, the structural similarities suggest potential for similar interactions.

CompoundIC50 (μM)Structural Features
Compound A3.20Benzothiazole warhead
Compound B0.39Hydrophobic leucine moiety
This compoundTBDFuran ring, sulfonamide group

The precise mechanism of action for this compound remains largely unexplored due to limited research data. However, based on related compounds, it is hypothesized that:

  • Hydrogen Bonding : The amino groups may facilitate hydrogen bonding with target enzymes or receptors.
  • Hydrophobic Interactions : The furan and aromatic groups could enhance binding through hydrophobic interactions.

Future Directions

Given the promising structural characteristics and potential biological activities of this compound, further research is warranted. Key areas for future investigation include:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Key Structural Features Pharmacokinetic/Functional Implications References
Target Compound Tosyl (4-methylbenzenesulfonyl), furan-2-yl, 4-methoxybenzyl Moderate lipophilicity; potential for CNS penetration due to furan and methoxy groups
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N′-[(2-methoxyphenyl)methyl]ethanediamide 4-chlorobenzenesulfonyl, 2-methoxybenzyl Increased electron-withdrawing effect (Cl); altered binding due to ortho-methoxy positioning
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide Oxazinan ring, 4-fluoro-2-methylphenylsulfonyl Enhanced metabolic stability (oxazinan); fluorine may improve bioavailability
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide Piperazine ring instead of tosyl Improved solubility and potential dopamine receptor modulation (piperazine)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-triazole core, halogenated aryl groups Higher hydrogen-bonding capacity (triazole); halogen atoms may enhance target affinity
Ranitidine nitroacetamide derivatives (e.g., N-{2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl}-2-nitroacetamide) Nitroacetamide, dimethylaminomethyl-furan Nitro group increases reactivity; potential gastrointestinal targeting (similar to ranitidine)

Functional Group Analysis

  • Sulfonyl Group Variations: The target compound’s 4-methylbenzenesulfonyl group provides moderate electron withdrawal, balancing stability and reactivity. In contrast, the 4-chlorobenzenesulfonyl analog () exhibits stronger electron withdrawal, which may enhance electrophilic interactions but increase toxicity risks .
  • Heterocyclic Modifications: Replacing the tosyl group with a piperazine ring () significantly alters pharmacokinetics, as piperazines are known to enhance aqueous solubility and blood-brain barrier penetration . 1,2,4-Triazole derivatives () exhibit tautomerism, enabling dual hydrogen-bonding modes, which could improve binding to enzymes or receptors compared to the rigid ethanediamide backbone .
  • Substituent Positioning :

    • The 2-methoxybenzyl group in analogs () vs. the 4-methoxybenzyl in the target compound affects spatial orientation. The para-methoxy configuration may favor interactions with planar aromatic residues in biological targets .

Q & A

Q. What are the standard synthetic protocols for N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Condensation of the furan-2-ylmethylamine derivative with 4-methylbenzenesulfonyl chloride under anhydrous conditions in dichloromethane (DCM) or dimethylformamide (DMF) .
  • Step 2 : Coupling with a 4-methoxyphenylmethyl-ethanediamide intermediate using carbodiimide-based reagents (e.g., EDC or HATU) in the presence of a tertiary amine catalyst .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and HPLC .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Q. What are common chemical reactions involving this compound?

  • Nucleophilic Substitution : Reactivity at the sulfonyl group with amines or thiols under basic conditions .
  • Oxidation : Furan ring oxidation with meta-chloroperbenzoic acid (mCPBA) to form diketones .
  • Reduction : Catalytic hydrogenation of the ethanediamide moiety to generate amine derivatives .

Q. How do solvent choices impact its synthesis and stability?

Polar aprotic solvents (e.g., DMF, DCM) enhance solubility during coupling reactions, while methanol or ethanol is used for recrystallization. Stability tests in DMSO show no degradation over 48 hours at 4°C .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve efficiency .
  • Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions .
  • Solvent Ratios : Optimize DCM:DMF (3:1 v/v) to balance reactivity and solubility .

Q. What strategies address stereochemical challenges in synthesizing diastereomers?

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to resolve enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions .

Q. How can computational models predict its reactivity or bioactivity?

  • DFT Calculations : Map electrostatic potentials to identify nucleophilic/electrophilic sites .
  • Molecular Docking : Screen against kinase or GPCR targets to prioritize biological assays .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Variable Temperature NMR : Detect dynamic conformational changes .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals .

Q. What structure-activity relationship (SAR) studies are feasible with this compound?

  • Substituent Variation : Replace the methoxyphenyl group with halogens or nitro groups to assess bioactivity shifts .
  • Biological Assays : Test modified derivatives in enzyme inhibition (e.g., COX-2) or cytotoxicity screens .

Q. What are the key challenges in scaling up synthesis while maintaining purity?

  • Byproduct Formation : Monitor sulfonate ester byproducts via LC-MS and optimize quenching steps .
  • Crystallization Control : Use seed crystals to ensure consistent polymorph formation .

Q. How to investigate its interactions with enzymatic targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-enzyme binding .

Q. What degradation products form under accelerated stability testing?

  • Forced Degradation Studies : Expose to heat (40°C), light, and humidity, then analyze via LC-MS. Common products include hydrolyzed sulfonamides and oxidized furan derivatives .

Methodological Recommendations

  • Stereochemical Analysis : Combine X-ray crystallography with circular dichroism (CD) for absolute configuration determination .
  • Bioactivity Profiling : Use high-throughput screening (HTS) platforms to evaluate cytotoxicity, anti-inflammatory, or antimicrobial activity .
  • Computational Tools : Employ Schrödinger Suite or AutoDock for predictive SAR modeling .

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